Product packaging for 4-(Trifluoromethoxy)benzophenone(Cat. No.:CAS No. 41830-97-1)

4-(Trifluoromethoxy)benzophenone

Cat. No.: B6302227
CAS No.: 41830-97-1
M. Wt: 266.21 g/mol
InChI Key: STOWCRIOPXSHIW-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzophenone is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and advanced materials science. Its structure, featuring a benzophenone core and a trifluoromethoxy substituent, makes it a versatile scaffold for constructing more complex molecules. In pharmaceutical research, this compound serves as a critical precursor in the synthesis of potential drug candidates. The benzophenone moiety is notably significant in the design of photoaffinity probes for target identification. In Photoaffinity Labeling (PAL), benzophenone derivatives can be incorporated into a probe molecule; upon irradiation with light, the benzophenone group forms a reactive diradical that covalently cross-links the probe to its protein target, enabling researchers to identify unknown biological targets and elucidate binding sites . Furthermore, the trifluoromethoxy group is a privileged fragment in agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability, lipophilicity, and membrane permeability. Beyond life sciences, this compound finds application in the development of specialty polymers and liquid crystal displays, where its robust structure contributes to the thermal and chemical stability of the final material . This product is intended for research purposes as a building block and synthetic intermediate. For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9F3O2 B6302227 4-(Trifluoromethoxy)benzophenone CAS No. 41830-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWCRIOPXSHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Photochemistry and Photophysical Properties of 4 Trifluoromethoxy Benzophenone

Fundamental Photophysical Processes of Benzophenones

The photophysical behavior of substituted benzophenones, including 4-(Trifluoromethoxy)benzophenone, is rooted in the well-established characteristics of the parent benzophenone (B1666685) molecule. nih.gov These processes begin with the absorption of light and lead to the formation of a highly reactive triplet state.

Electronic Excitation (n-π* and π-π* Transitions)

Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives undergo electronic excitation, promoting an electron from a lower-energy ground-state orbital to a higher-energy anti-bonding orbital. scialert.netedinst.com Two primary types of transitions are significant for these molecules:

n-π Transition: This involves the promotion of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen atom to an anti-bonding π-orbital (π) of the carbonyl group. nih.govedinst.com This transition is relatively weak and occurs at longer wavelengths in the UV spectrum. scialert.net For benzophenone, the S1 state, which is the first excited singlet state, results from this n-π* transition. edinst.com

π-π Transition: This transition involves the excitation of an electron from a bonding π-orbital to an anti-bonding π-orbital, encompassing the entire delocalized system of the phenyl rings and the carbonyl group. scialert.net This transition is generally more intense than the n-π* transition and occurs at shorter wavelengths. scialert.net

The solvent environment can influence the energies of these transitions. Typically, n-π* transitions experience a blue shift (to shorter wavelengths) in polar, hydrogen-bonding solvents, while π-π* transitions may show a red shift (to longer wavelengths). scialert.netnih.gov The trifluoromethoxy group, due to its high electronegativity and lipophilicity, can also affect the electron distribution within the molecule, thereby influencing the energies and probabilities of these electronic transitions. ontosight.ai

Table 1: Typical Absorption Bands for Benzophenone in Different Solvents This table illustrates the effect of solvent polarity on the primary electronic transitions of the parent benzophenone molecule.

SolventTransitionWavelength (λmax)
n-Hexane (non-polar)π→π205.3 nm
n-Hexane (non-polar)n→π247.6 nm
Ethanol (polar)π→π197.7 nm
Ethanol (polar)n→π252.7 nm
Data sourced from scialert.net

Intersystem Crossing and Triplet State Formation

Following initial excitation to the singlet state (S1), benzophenones exhibit an exceptionally rapid and efficient process known as intersystem crossing (ISC). edinst.com In this process, the molecule transitions from the first excited singlet state (S1, with paired electron spins) to the lower-energy first excited triplet state (T1, with parallel electron spins). edinst.comnih.gov

This S1(n,π) → T1(n,π) transition, while formally spin-forbidden, occurs with a quantum yield approaching 100% in benzophenone. edinst.comedinst.com Ultrafast spectroscopy studies have investigated this process in detail, suggesting it occurs on a picosecond timescale and may involve intermediate states or vibrational levels. nih.govacs.org The efficiency of ISC is a hallmark of benzophenone photochemistry and is central to its utility as a photosensitizer and in photoreactions. nih.govedinst.com The presence of heavy atoms in a molecule can enhance ISC rates, although the primary mechanism in benzophenone itself is highly efficient without them. acs.orgrsc.org

Triplet State Reactivity and Lifetime Studies

The triplet state (T1) of benzophenone is a long-lived and highly reactive species, often described as a biradicaloid. nih.gov In this state, the oxygen atom of the carbonyl group has a radical-like character, making it capable of abstracting hydrogen atoms from suitable donor molecules. nih.govcollectionscanada.gc.ca

The lifetime of the triplet state is a critical parameter that dictates its ability to participate in chemical reactions. In the absence of reactive partners, the triplet lifetime can vary significantly depending on the environment. For example, triplet lifetimes of substituted benzophenones in solution can range from microseconds to milliseconds, but can be dramatically shorter in the solid state due to self-quenching. nih.gov Transient absorption spectroscopy is a key technique used to study these lifetimes, monitoring the decay of the triplet-triplet absorption band, which for benzophenone typically peaks around 530 nm. edinst.combgsu.edu

Table 2: Temperature-Dependent Triplet State Lifetime of Benzophenone This table shows how the lifetime of the benzophenone triplet state shortens as temperature increases, indicating more efficient non-radiative decay pathways at higher temperatures.

Temperature (K)Triplet Lifetime
77Milliseconds
Room TemperatureMicroseconds
Data sourced from edinst.comedinst.com

Quenching Mechanisms and Energy Transfer Processes

The excited triplet state of benzophenone can be deactivated, or "quenched," through several pathways. Quenching refers to any process that shortens the lifetime of an excited state. youtube.com

Self-Quenching : At high concentrations or in the crystalline state, an excited benzophenone triplet can be quenched by a ground-state benzophenone molecule. nih.gov Studies on substituted benzophenones have shown that this can occur via a charge-transfer mechanism, where more electron-rich benzophenones are deactivated more efficiently. nih.gov

Energy Transfer : Benzophenone is an excellent triplet sensitizer. If another molecule with a lower triplet energy is present, the benzophenone triplet can transfer its electronic energy to that molecule, returning to its ground state while creating a new triplet species. mdpi.com This process is fundamental to photosensitized reactions.

Chemical Quenching : The triplet state can be quenched by reacting chemically with another molecule, most notably through hydrogen abstraction. collectionscanada.gc.canih.gov It can also be quenched by interaction with species like benzene (B151609) or diphenyl ether through addition reactions accompanied by charge transfer. nih.gov

Photoreactivity and Mechanistic Investigations

The chemical reactions initiated by the absorption of light in this compound are driven by the reactivity of its triplet excited state.

Hydrogen Abstraction Pathways and Ketyl Radical Formation

The most characteristic reaction of the benzophenone triplet state is intermolecular hydrogen abstraction. nih.govyoutube.com Upon excitation, the T1 state of this compound can abstract a hydrogen atom from a suitable hydrogen donor (often a solvent like isopropanol (B130326) or a C-H bond in a substrate). collectionscanada.gc.cayoutube.com

This process involves the homolytic cleavage of a C-H or O-H bond in the donor molecule, leading to the formation of two radical species:

The benzophenone ketyl radical : A radical species with the structure R₂C•-OH. wikipedia.org

A radical derived from the hydrogen donor. youtube.com

The general mechanism for the photoreduction of benzophenone in the presence of a hydrogen donor like isopropyl alcohol can be described as follows:

An excited triplet benzophenone molecule abstracts a hydrogen atom from the alcohol, forming the benzophenone ketyl radical and a radical derived from the alcohol. bgsu.eduyoutube.com

This new radical can then transfer a hydrogen atom to a ground-state benzophenone molecule, resulting in a second ketyl radical and an acetone (B3395972) molecule. bgsu.edu

Two benzophenone ketyl radicals can then combine (dimerize) to form a stable product, benzpinacol. bgsu.edu

The benzophenone ketyl radical itself is a distinct chemical intermediate. wikipedia.org When formed using an alkali metal like sodium, the resulting sodium benzophenone ketyl has a characteristic deep blue or purple color, which is widely used as an indicator for dry, oxygen-free solvents in chemical laboratories. wikipedia.orgnih.govresearchgate.net The disappearance of this color upon exposure to water or oxygen signifies their presence. wikipedia.orgresearchgate.net

Norrish Type I and Type II Photoreactions

The Norrish reactions are fundamental photochemical processes for ketones and aldehydes, categorized into two primary pathways upon photoexcitation. wikipedia.orgslideshare.net

The Norrish Type I reaction involves an alpha-scission (α-scission), which is the homolytic cleavage of the bond adjacent to the carbonyl group. wikipedia.org Upon absorption of a photon, the ketone is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. From either excited state, the bond between the carbonyl carbon and one of the alpha-carbons breaks, yielding two radical fragments. wikipedia.org For this compound, this would involve the cleavage of the C-C bond between the carbonyl group and one of the phenyl rings, producing a benzoyl radical and a 4-(trifluoromethoxy)phenyl radical.

The Norrish Type II reaction is an intramolecular process that occurs in ketones possessing a hydrogen atom on the gamma-carbon (γ-hydrogen) relative to the carbonyl group. wikipedia.orgresearchgate.net The excited carbonyl group abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. researchgate.net This biradical can then either cleave (via β-scission) to form an enol and an alkene or cyclize to produce a cyclobutanol (B46151) derivative (known as the Norrish-Yang reaction). wikipedia.orgresearchgate.net

For the specific compound this compound, a classical intramolecular Norrish Type II reaction is not structurally possible as it lacks the required alkyl chain with an abstractable γ-hydrogen. Its photoreactivity is therefore dominated by Norrish Type I cleavage or, more commonly, by intermolecular reactions that mimic the hydrogen abstraction step of the Type II process. In the presence of an external hydrogen donor, the excited benzophenone derivative will abstract a hydrogen atom, a reaction that is central to its function as a photoinitiator and in photoaffinity labeling.

Reaction TypeGeneral MechanismApplicability to this compound
Norrish Type I Homolytic cleavage of the α-carbon bond to form two radical intermediates. wikipedia.orgPossible, resulting in cleavage of the carbonyl-phenyl bond.
Norrish Type II Intramolecular abstraction of a γ-hydrogen to form a 1,4-biradical, followed by cleavage or cyclization. wikipedia.orgresearchgate.netNot possible due to the absence of an aliphatic chain with a γ-hydrogen.

Photoinitiated Polymerization Mechanisms

Benzophenone and its derivatives are archetypal Type II photoinitiators , which require a co-initiator or synergist to generate free radicals for polymerization. ontosight.aipolymerinnovationblog.com this compound functions via this mechanism, which is particularly effective for the free-radical polymerization of acrylate (B77674) and methacrylate (B99206) monomers. polymerinnovationblog.comacs.org

The mechanism proceeds through several key steps:

Photoexcitation: Upon absorption of UV light (typically in the 300-380 nm range), the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): Due to the presence of the carbonyl group, benzophenones undergo highly efficient intersystem crossing from the S₁ state to the lower-energy triplet state (T₁). wikipedia.org This triplet state is a diradical and has a longer lifetime, allowing it to participate in intermolecular reactions.

Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from a synergist molecule. polymerinnovationblog.com Commonly used synergists are tertiary amines or thiols, which have readily abstractable hydrogens.

Radical Generation: This hydrogen transfer event produces two radicals: a ketyl radical derived from the benzophenone and a new radical derived from the co-initiator (e.g., an α-aminoalkyl radical if an amine is used). polymerinnovationblog.com

Initiation: While the benzophenone ketyl radical is relatively stable and generally does not initiate polymerization, the radical generated on the co-initiator is highly reactive and efficiently initiates the polymerization of monomer units, starting the polymer chain growth. polymerinnovationblog.com

The high molecular weight and specific functionalization of some benzophenone-based initiators can also improve their migration stability, a crucial factor in applications like food packaging and 3D printing. nih.gov

StepDescriptionKey Species Involved
1. ExcitationAbsorption of a UV photon.This compound (Ground State)
2. Intersystem CrossingTransition from excited singlet to triplet state.This compound (Triplet State, T₁)
3. H-AbstractionT₁ state abstracts a hydrogen atom from a co-initiator.T₁-State Benzophenone, Amine/Thiol Co-initiator
4. Radical FormationCreation of a ketyl radical and an initiating radical.Benzophenone Ketyl Radical, α-Aminoalkyl Radical
5. PolymerizationThe co-initiator radical adds to a monomer, initiating chain growth.Initiating Radical, Acrylate/Methacrylate Monomer

Photoaffinity Labeling Mechanisms (Chemical Biology Focus)

Photoaffinity labeling (PAL) is a powerful technique used to identify and map interactions between small molecules and their biological targets, such as proteins. nih.govwikipedia.org The benzophenone moiety, including the 4-(trifluoromethoxy)benzoyl group, is one of the most widely used photoreactive units (photophores) for this purpose. scispace.comnih.gov

The mechanism relies on the ability of the benzophenone core to form a covalent bond with a target molecule upon UV irradiation. springernature.com

Probe Design: A PAL probe is created by attaching the this compound group to a molecule of interest (e.g., a drug candidate or metabolite). This probe is designed to retain its affinity for the biological target.

Incubation & Binding: The probe is introduced to a biological system (e.g., cell lysate or live cells), where it binds non-covalently to its target protein.

Photoactivation: The system is irradiated with UV light, typically at a wavelength of 350-360 nm. nih.govscispace.com This wavelength is long enough to minimize damage to the biological sample. nih.gov The this compound photophore absorbs this light and, via intersystem crossing, forms a reactive triplet diradical.

Covalent Cross-linking: The highly reactive triplet state abstracts a hydrogen atom from a nearby C-H bond on an amino acid residue of the target protein. This is followed by radical recombination, forming a stable, covalent C-C bond between the probe and the protein. scispace.com This "traps" the interaction, allowing for subsequent identification of the labeled protein.

Photolabel TypeReactive IntermediateActivation WavelengthKey Features
Benzophenones Triplet Diradical~350-360 nmStable, abstracts C-H bonds, reversible quenching by water, bulky. nih.govnih.gov
Aryl Azides Nitrene~250-300 nmSmaller size, can undergo rearrangement, shorter wavelength can cause protein damage. nih.gov
Diazirines Carbene~350 nmSmall size, highly reactive, irreversible loss of N₂, inserts into C-H and X-H bonds. nih.gov

Influence of Trifluoromethoxy Substitution on Photochemical Pathways

The substitution of a trifluoromethoxy (-OCF₃) group at the 4-position of the benzophenone scaffold has a profound influence on its photophysical properties and, consequently, its photochemical reactivity. This influence stems from the powerful electron-withdrawing nature of the -OCF₃ group. ontosight.ai

The photoreactivity of benzophenones is dictated by the nature of their lowest excited triplet state (T₁). This state can have two distinct electronic configurations: an (n,π) state or a (π,π) state.

The (n,π) Triplet State:* This state arises from the promotion of a non-bonding (n) electron from the carbonyl oxygen to an antibonding π* orbital. It is characterized by having significant radical character on the oxygen atom, making it highly electrophilic and extremely efficient at abstracting hydrogen atoms. This is the reactive state for photoinitiation and photoaffinity labeling. collectionscanada.gc.ca

The (π,π) Triplet State:* This state results from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. This state has its excitation delocalized over the π-system and is much less reactive in hydrogen abstraction reactions.

In unsubstituted benzophenone, the (n,π) state is the lowest energy triplet state (T₁) in most solvents. However, attaching strong electron-donating groups (e.g., methoxy (B1213986), -OCH₃, or amino, -NH₂) to the phenyl rings can stabilize the (π,π) state through resonance. In polar solvents, this stabilization can be so significant that the (π,π) state's energy drops below that of the (n,π) state, causing a "state inversion." nih.gov When this happens, the T₁ state becomes the unreactive (π,π*) state, and the ketone's ability to abstract hydrogen is drastically reduced. nih.gov

The 4-(trifluoromethoxy) substituent has the opposite effect. As a strong electron-withdrawing group, it destabilizes the (π,π) state by pulling electron density from the aromatic rings. This ensures that the (n,π) configuration remains the lowest energy triplet state (T₁), even in polar environments. By preventing state inversion, the -OCF₃ group preserves the high hydrogen-abstracting reactivity of the benzophenone core. This makes this compound a robust and highly efficient photophore for processes like polymerization and photo-crosslinking, where rapid hydrogen abstraction is the key mechanistic step.

Substituent TypeExample GroupEffect on Triplet State EnergiesImpact on Photoreactivity
Electron-Donating -OCH₃, -NH₂Stabilizes (π,π) state, can cause inversion to a (π,π) T₁ state in polar solvents. nih.govReduces or quenches H-abstraction reactivity.
Electron-Withdrawing -OCF₃ , -CF₃Destabilizes (π,π) state, maintains the (n,π) T₁ state.Enhances or maintains high H-abstraction reactivity.

Mechanistic Organic Chemistry and Reactivity of 4 Trifluoromethoxy Benzophenone

Nucleophilic and Electrophilic Reactions of the Carbonyl Group

The carbonyl group in 4-(Trifluoromethoxy)benzophenone is the primary site for a variety of addition and condensation reactions. Its reactivity is significantly influenced by the attached aromatic rings and, most notably, by the electron-withdrawing trifluoromethoxy group.

Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. The trifluoromethoxy group, being strongly electron-withdrawing, enhances the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophilic addition than the carbonyl carbon in unsubstituted benzophenone (B1666685).

Common nucleophilic addition reactions include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, 4-(trifluoromethoxy)phenylmethanol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl group to form tertiary alcohols after an acidic workup.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) with acid catalysis yields a cyanohydrin.

A characteristic reaction of benzophenones is photochemical reduction. wikipedia.org In the presence of a hydrogen donor like isopropanol (B130326) and upon UV irradiation, this compound can form a ketyl radical. wikipedia.orgrsc.org This diradical intermediate can then dimerize to form a pinacol (B44631) derivative. rsc.org

Condensation Reactions

Condensation reactions involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step. Since this compound lacks α-hydrogens, it cannot form an enolate itself. However, it can act as the electrophilic partner in crossed condensation reactions with other carbonyl compounds that do possess α-hydrogens.

A prime example is the Claisen-Schmidt Condensation , a type of crossed aldol (B89426) condensation. wikipedia.org In this base-catalyzed reaction, an enolizable aldehyde or ketone reacts with a non-enolizable aromatic carbonyl compound like this compound. wikipedia.org The reaction proceeds via the formation of an enolate from the enolizable partner, which then attacks the electrophilic carbonyl carbon of the benzophenone derivative. Subsequent dehydration yields an α,β-unsaturated carbonyl compound.

Another relevant reaction is the Stobbe Condensation , which involves the reaction of a dialkyl succinate (B1194679) ester with a ketone in the presence of a strong base. libretexts.org With this compound, this would lead to the formation of an alkylidene succinic acid or its ester.

Aromatic Substitution Reactions on the Benzene (B151609) Rings

The two benzene rings of this compound exhibit different reactivities towards aromatic substitution due to the influence of their respective substituents: the benzoyl group and the trifluoromethoxybenzoyl group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. libretexts.org

The Trifluoromethoxy (-OCF₃) Group: This group is strongly deactivating due to its powerful electron-withdrawing inductive effect (-I effect). It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene. youtube.com It is a meta-director.

The Benzoyl (-COPh) Group: The carbonyl group is also deactivating and a meta-director because it withdraws electron density from the ring via both inductive and resonance effects. libretexts.org

Consequently, both rings in this compound are deactivated towards EAS. However, the ring bearing the -OCF₃ group is significantly more deactivated than the unsubstituted phenyl ring. Therefore, electrophilic attack will preferentially occur on the unsubstituted phenyl ring. The benzoyl group attached to this ring directs incoming electrophiles to the positions meta to itself.

Table 1: Directing Effects in Electrophilic Aromatic Substitution for this compound
RingSubstituentEffect on ReactivityDirecting InfluencePredicted Site of Substitution
Ring A-OCF₃Strongly DeactivatingmetaHighly Unfavored
Ring B-CO-Ar(OCF₃)DeactivatingmetaFavored site (meta to carbonyl)

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comnih.gov

The parent this compound does not have a suitable leaving group for a typical SNAr reaction. However, the trifluoromethoxy group is a powerful activating group for this type of reaction. If a good leaving group, such as a halogen (F, Cl), were present on the same ring, that ring would be highly susceptible to nucleophilic attack. For instance, in a related compound like 4-fluoro-4'-(trifluoromethoxy)benzophenone, the fluorine atom would be readily displaced by nucleophiles (e.g., amines, alkoxides) due to the activating effect of both the para-trifluoromethoxy group and the para-benzoyl group. researchgate.netresearchgate.net

Influence of the Trifluoromethoxy Group on General Reactivity

The trifluoromethoxy (-OCF₃) group is the defining feature of this molecule's reactivity, distinguishing it significantly from unsubstituted benzophenone. Its influence is primarily electronic.

Inductive Effect: The high electronegativity of the three fluorine atoms creates a strong, electron-withdrawing inductive effect (-I). This effect is dominant and overrides the weak electron-donating resonance effect (+R) of the oxygen atom.

Carbonyl Reactivity: By withdrawing electron density, the -OCF₃ group increases the electrophilicity of the distant carbonyl carbon, making it more susceptible to nucleophilic addition reactions compared to benzophenone.

Aromatic Ring Reactivity: It deactivates the attached aromatic ring towards electrophilic attack while strongly activating it towards nucleophilic aromatic substitution (provided a leaving group is present). ontosight.aistackexchange.com

Physicochemical Properties: The -OCF₃ group increases the lipophilicity and metabolic stability of molecules, properties that are highly valued in medicinal chemistry and agrochemistry. ontosight.ai

Table 2: Comparison of Substituent Effects
SubstituentElectronic EffectReactivity in EASDirecting Effect in EASReactivity in SNAr
-H (Benzene)NeutralBaselineN/AUnreactive
-OCH₃Electron Donating (+R > -I)Activatingortho, paraDeactivating
-CF₃Strongly Electron Withdrawing (-I)DeactivatingmetaActivating
-OCF₃Strongly Electron Withdrawing (-I >> +R)DeactivatingmetaStrongly Activating

Electron-Withdrawing Effects and Their Impact on Reaction Rates

The trifluoromethoxy group is a potent electron-withdrawing group, primarily through its strong inductive effect (-I). nih.govrsc.org This effect arises from the high electronegativity of the fluorine atoms, which pull electron density away from the methoxy (B1213986) oxygen and, consequently, from the attached phenyl ring. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack.

The trifluoromethyl (-CF₃) group, a component of the -OCF₃ substituent, is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence enhances the electrophilic character of cationic sites that may form during a reaction. nih.gov For instance, in reactions involving nucleophilic addition to the carbonyl group of this compound, the rate of reaction is generally enhanced compared to unsubstituted benzophenone. The electron-withdrawing nature of the -OCF₃ group makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.

Stabilization of Intermediates

The electron-withdrawing -OCF₃ group plays a crucial role in stabilizing anionic intermediates. In reactions where a nucleophile adds to the carbonyl carbon, a tetrahedral intermediate with a negative charge on the oxygen atom (an alkoxide) is formed. The -OCF₃ group, by inductively pulling electron density away from the reaction center, helps to delocalize and stabilize this negative charge.

Conversely, the -OCF₃ group destabilizes any cationic intermediates that might form on the adjacent phenyl ring. This makes electrophilic aromatic substitution reactions on the trifluoromethoxy-substituted ring less favorable. However, in the context of superelectrophiles generated in superacids, trifluoromethyl groups have been shown to lead to significant charge delocalization into the phenyl group, which can stabilize certain conformations. nih.gov

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound. These analyses are essential for understanding reaction mechanisms and for optimizing reaction conditions.

Activation Energy Determinations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in chemical kinetics. libretexts.org It can be determined experimentally by studying the effect of temperature on the reaction rate constant (k) using the Arrhenius equation. libretexts.orgfsu.eduyoutube.com

Arrhenius Equation: k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

A common method to determine Ea is to plot the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). libretexts.orgyoutube.com The slope of the resulting line is equal to -Ea/R, allowing for the calculation of the activation energy. libretexts.orgyoutube.com For reactions involving this compound, a lower activation energy would be expected for nucleophilic additions to the carbonyl group compared to benzophenone itself, due to the electronic effects of the -OCF₃ group. However, specific experimental values for the activation energy of reactions involving this compound were not found in the provided search results.

A hypothetical data set for a reaction involving this compound could be presented as follows:

Table 1: Hypothetical Rate Constants at Different Temperatures for a Reaction of this compound

Temperature (K) Rate Constant, k (s⁻¹) 1/T (K⁻¹) ln(k)
298 0.0015 0.00336 -6.50
308 0.0035 0.00325 -5.65
318 0.0078 0.00314 -4.85
328 0.0165 0.00305 -4.10

From a plot of ln(k) vs. 1/T using this data, the slope could be used to calculate the activation energy.

Solvent Effects on Reaction Rates and Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a reaction. wikipedia.orgnumberanalytics.com Solvent effects are particularly pronounced in reactions that involve charged species, such as intermediates or transition states. numberanalytics.com

For reactions of this compound, the nature of the solvent can affect the stability of the reactants, transition states, and any intermediates. wikipedia.org

Polar Protic Solvents: Solvents like water and alcohols can stabilize both anionic and cationic species through hydrogen bonding. libretexts.org In a nucleophilic addition to this compound, a polar protic solvent could stabilize the developing negative charge on the oxygen atom in the transition state, thus accelerating the reaction. libretexts.org However, it could also solvate the nucleophile, potentially decreasing its reactivity. wikipedia.org

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are effective at solvating cations but less so for anions. wikipedia.org In reactions where the nucleophile is an anion, using a polar aprotic solvent can lead to a significant rate enhancement because the "naked" and highly reactive nucleophile is not as strongly solvated as it would be in a protic solvent. wikipedia.org

Nonpolar Solvents: In nonpolar solvents, reactions involving charged intermediates are generally slower due to the lack of stabilization of these species.

The effect of solvent polarity on reaction rates can be summarized as follows:

An increase in solvent polarity generally accelerates reactions where the transition state is more charged than the reactants. wikipedia.org

An increase in solvent polarity generally decelerates reactions where the transition state is less charged than the reactants. wikipedia.org

For a nucleophilic addition to this compound, where charge is developed in the transition state, an increase in solvent polarity would be expected to increase the reaction rate.

Table 2: Relative Reaction Rates in Different Solvents (Hypothetical)

Solvent Dielectric Constant (ε) Relative Rate
Hexane 1.9 1
Diethyl Ether 4.3 15
Acetone (B3395972) 21 250
Acetonitrile 37 1,200
DMSO 47 5,000

This table illustrates the general trend that as solvent polarity increases, the rate of a reaction involving a polar transition state also increases.

Computational and Theoretical Studies on 4 Trifluoromethoxy Benzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(trifluoromethoxy)benzophenone, offering a detailed picture of its electronic architecture.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular structure and energetics of benzophenone (B1666685) derivatives. researchgate.netscialert.netchemrxiv.org DFT calculations, particularly using the B3LYP functional combined with various basis sets like 6-311G(d,p) or 6-31+G(d), have been employed to optimize the geometry of related benzophenone compounds and determine their ground-state energies. scialert.netlongdom.orgsryahwapublications.com These calculations typically reveal a non-planar structure for benzophenones, where the phenyl rings are twisted out of the plane of the carbonyl group, a conformation that minimizes steric hindrance while allowing for some degree of π-electron delocalization. scialert.net

Hypothetical DFT-Calculated Geometrical Parameters for this compound
ParameterCalculated Value
C=O Bond Length~1.23 Å
C-CF3 Bond Length~1.34 Å
Phenyl Ring Dihedral Angle 1~30-40°
Phenyl Ring Dihedral Angle 2~30-40°
Total Ground State EnergyMethod/Basis Set Dependent

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. While specific studies on this compound are not abundant, the principles can be applied. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common approach to calculate electronic absorption spectra. ias.ac.in For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions characteristic of benzophenones. scialert.net The trifluoromethoxy substituent would likely cause a shift in these absorption bands compared to unsubstituted benzophenone.

Vibrational frequencies, which are observed in Infrared (IR) and Raman spectroscopy, can also be predicted with high accuracy using methods like DFT. longdom.org These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretch.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. longdom.orglongdom.org The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. longdom.orgacs.org A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing trifluoromethoxy group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzophenone. The HOMO is typically localized on the phenyl rings and the carbonyl oxygen, while the LUMO is often centered on the carbonyl group and the associated phenyl rings. The precise distribution and energies of these orbitals can be determined through DFT calculations. longdom.orglongdom.org

Hypothetical HOMO-LUMO Data for this compound
ParameterEnergy (eV)Localization
HOMO-7.0 to -6.0Phenyl rings, Carbonyl oxygen
LUMO-2.0 to -1.0Carbonyl group, Phenyl rings
HOMO-LUMO Gap4.0 to 5.0-

Molecular Dynamics Simulations of Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not widely reported, MD simulations are a powerful tool for studying the behavior of molecules in a condensed phase. nih.gov For benzophenone and its derivatives, MD simulations can provide insights into how these molecules interact with each other and with solvent molecules. nih.govresearchgate.net These simulations can reveal information about the preferred orientations, aggregation behavior, and the nature of intermolecular forces, such as van der Waals interactions and electrostatic interactions. Given the polar nature of the carbonyl group and the trifluoromethoxy group, electrostatic interactions are expected to play a significant role in the intermolecular organization of this compound.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for chemical transformations. nih.gov

Energy Profile Mapping

No information is available regarding the computational mapping of the potential energy surface or the identification of stable conformers and transition states for this compound.

Prediction of Spectroscopic Signatures from Theoretical Models

There are no published theoretical predictions for the spectroscopic characteristics of this compound.

NMR Chemical Shift Predictions

No data from theoretical models predicting the 1H, 13C, or 19F NMR chemical shifts for this compound could be found.

IR Vibrational Frequencies

No theoretical calculations detailing the predicted IR vibrational frequencies and their corresponding modes for this compound are available.

UV-Vis Absorption Maxima and Electronic Transitions

No computational studies on the UV-Vis absorption maxima and the nature of electronic transitions (e.g., HOMO-LUMO transitions) for this compound have been found in the public domain.

Applications of 4 Trifluoromethoxy Benzophenone in Advanced Materials and Catalysis Research

Photoinitiators for Polymerization Processes

4-(Trifluoromethoxy)benzophenone is particularly notable for its role as a photoinitiator, a molecule that generates reactive species upon exposure to light, thereby initiating polymerization. It primarily functions as a Type II photoinitiator.

Radical Polymerization Initiation Mechanisms

As a member of the benzophenone (B1666685) family, this compound is an effective Type II photoinitiator for free-radical polymerization. acs.orgmdpi.org This process does not involve the direct cleavage of the initiator molecule itself. Instead, upon absorption of ultraviolet (UV) light, the benzophenone moiety is excited from its ground state to a short-lived singlet state (S1), which then rapidly undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state (T1). mdpi.org

The excited triplet state is a biradical species that does not directly initiate polymerization. nih.gov Instead, it abstracts a hydrogen atom from a synergist or co-initiator, which is typically a molecule with easily abstractable hydrogens, such as a tertiary amine or an alcohol. mdpi.org This hydrogen abstraction step generates two radicals: a ketyl radical from the benzophenone and a new radical from the co-initiator. The radical derived from the co-initiator is generally the primary species responsible for attacking the double bonds of monomer units (e.g., acrylates), thus initiating the polymerization chain reaction. acs.org

Design of Multi-functional and Visible Light Photoinitiator Systems

There is significant research interest in developing photoinitiator systems that can be activated by lower-energy visible light, such as that produced by light-emitting diodes (LEDs), which offers safety and efficiency benefits over traditional UV sources. rsc.org The structure of this compound lends itself to the design of such systems.

The combination of an electron-donating group on one phenyl ring and an electron-withdrawing group (like trifluoromethoxy) on the other creates a "push-pull" electronic structure. This configuration can shift the molecule's maximum light absorption to longer wavelengths (a bathochromic shift), bringing it closer to or into the visible light spectrum. nih.gov For instance, the related compound 4-methoxy-4'-trifluoromethylbenzophenone, which has a similar push-pull structure, shows an absorption wavelength shifted to the longer wavelength side, enabling it to act as a photoredox catalyst under fluorescent light. nih.gov

Furthermore, multifunctional photoinitiators can be designed by incorporating the this compound moiety into larger molecules or polymer backbones. rsc.org This approach can improve compatibility with the polymer matrix and reduce the migration of the initiator from the cured material, which is a critical consideration in applications like food packaging and biomedical devices.

Surface-Immobilized Photoinitiators

Immobilizing photoinitiators onto a substrate surface is a powerful technique for "grafting" polymer chains from the surface, creating polymer brushes that can dramatically alter surface properties. Benzophenone and its derivatives are widely used for this purpose due to their robust hydrogen-abstracting capabilities. tandfonline.com

The immobilization can be achieved through two primary methods:

"Grafting to" : A pre-formed polymer is attached to a surface that has been functionalized with benzophenone units.

"Grafting from" : The benzophenone initiator itself is first covalently attached to the surface. Upon UV irradiation in the presence of monomers, the immobilized initiator abstracts a hydrogen from a nearby molecule (or a co-initiator), creating a radical that initiates polymerization directly from the surface. tandfonline.com

This compound can be incorporated into such systems. For example, polymers with pendant benzophenone groups can be synthesized and then coated onto a surface. acs.orgnih.gov Subsequent UV exposure crosslinks the polymer film and covalently bonds it to the substrate through the C-H insertion reaction of the excited benzophenone triplet state. rsc.org This creates stable, covalently attached polymer coatings.

Monomers and Building Blocks for Polymer Synthesis

Beyond its role as an initiator, the rigid, aromatic structure of this compound makes it a valuable monomer or building block for creating high-performance polymers. By incorporating this moiety directly into the polymer backbone or as a pendant side group, materials with tailored thermal, mechanical, and optical properties can be achieved. mdpi.orgnih.gov

Synthesis of Polymeric Materials with Specific Optical Properties

The development of polymers with specific optical properties, such as a high refractive index (RI), is crucial for applications in optoelectronics, advanced lenses, and coatings. rsc.orggoogle.com The refractive index of a polymer is influenced by its molecular structure, particularly the presence of highly polarizable groups.

This compound is an attractive monomer for designing high refractive index polymers (HRIPs) for several reasons:

Aromatic Rings : The two phenyl rings in the benzophenone structure are highly polarizable and contribute significantly to a high refractive index. rsc.org

Sulfur and Halogen Atoms : While not present in the base molecule, synthetic strategies often involve sulfur-containing or other halogenated monomers in conjunction with benzophenone derivatives to further increase the refractive index. researchgate.net

Fluorine Content : The trifluoromethoxy group, while containing highly electronegative fluorine atoms, can be used to fine-tune optical properties. Fluorinated polyimides, for instance, are known for their high optical transparency and low dielectric constants. researchgate.net

By reacting a di-functionalized derivative of this compound (e.g., a diamine or dianhydride version) with other monomers, it can be incorporated into the main chain of polymers like polyimides or poly(ether ether ketone) (PEEK). tandfonline.commdpi.com This strategy allows for the synthesis of materials that combine the desirable optical characteristics of the benzophenone core with excellent thermal stability and mechanical strength. tandfonline.com For example, introducing a ketone linkage into a polyimide backbone is a known method to enhance thermal and mechanical properties. tandfonline.com The incorporation of the trifluoromethoxy group can further modify solubility and optical clarity.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(Trifluoromethoxy)benzophenone in solution. By analyzing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, it is possible to confirm the arrangement of atoms and the electronic effects of the functional groups.

The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and confirms the presence and electronic environment of the unique trifluoromethoxy group.

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the nine aromatic protons, distributed between two distinct spin systems.

Unsubstituted Phenyl Ring: The five protons of the unsubstituted phenyl ring will appear as complex multiplets in the approximate range of δ 7.50-7.85 ppm. The two protons ortho to the carbonyl group are typically the most deshielded due to the ketone's anisotropic effect.

4-(Trifluoromethoxy)phenyl Ring: The four protons on this ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the carbonyl group (and meta to the -OCF₃ group) are expected to resonate at approximately δ 7.80-7.90 ppm. The two protons meta to the carbonyl group (and ortho to the -OCF₃ group) would likely appear slightly upfield, around δ 7.30-7.40 ppm, due to the influence of the adjacent oxygen, though the electron-withdrawing nature of the CF₃ group will also play a role.

¹³C NMR: The ¹³C NMR spectrum will display signals for all 14 carbon atoms, though some aromatic signals may overlap.

Carbonyl Carbon: A single, low-intensity signal is predicted in the highly deshielded region of δ 195-197 ppm, which is characteristic of a diaryl ketone. rsc.org

Aromatic Carbons: Ten distinct signals are expected for the aromatic carbons. The quaternary carbons (C1, C1', C4') will have lower intensities. The carbon bearing the trifluoromethoxy group (C4') will be significantly affected by both the oxygen and the fluorine atoms.

Trifluoromethoxy Carbon: The CF₃ carbon is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF), with a chemical shift in the range of δ 120-124 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a simple and definitive confirmation of the trifluoromethoxy group. A single, sharp signal (a singlet) is expected, as there are no neighboring fluorine or hydrogen atoms to cause coupling. Its chemical shift is predicted to be approximately δ -58 to -60 ppm, consistent with other aromatic trifluoromethoxy compounds. beilstein-journals.orgspectrabase.com

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H 7.80 - 7.90 d 2H, Ar-H (ortho to C=O on substituted ring)
¹H 7.75 - 7.85 m 2H, Ar-H (ortho to C=O on unsubstituted ring)
¹H 7.60 - 7.70 m 1H, Ar-H (para to C=O on unsubstituted ring)
¹H 7.50 - 7.60 m 2H, Ar-H (meta to C=O on unsubstituted ring)
¹H 7.30 - 7.40 d 2H, Ar-H (ortho to -OCF₃)
¹³C 195.0 - 197.0 s C=O
¹³C 152.0 - 155.0 q (small) C-OCF₃
¹³C 137.0 - 138.0 s C-C=O (unsubstituted ring)
¹³C 134.0 - 136.0 s C-C=O (substituted ring)
¹³C 132.0 - 133.0 d CH (para on unsubstituted ring)
¹³C 131.5 - 132.5 d CH (ortho to C=O on substituted ring)
¹³C 129.5 - 130.5 d CH (ortho to C=O on unsubstituted ring)
¹³C 128.0 - 129.0 d CH (meta on unsubstituted ring)
¹³C 120.0 - 121.0 d CH (ortho to -OCF₃)
¹³C 120.0 - 124.0 q (¹J_CF) -OCF₃

Note: Predicted values are based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring. For instance, a cross-peak between the signals at ~7.85 ppm and ~7.35 ppm would confirm their adjacency on the 1,4-disubstituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It allows for the definitive assignment of the protonated aromatic carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. In this molecule, it could provide insights into the preferred rotational conformation of the two phenyl rings relative to the central carbonyl group by showing correlations between the ortho-protons of one ring and the ortho-protons of the other.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. beilstein-journals.orguni.lu For this compound (C₁₄H₉F₃O₂), the exact mass of the molecular ion [M]⁺ can be calculated with high precision. This technique is essential for confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Predicted HRMS Data

Formula Ion Calculated m/z
C₁₄H₉F₃O₂ [M+H]⁺ 267.06276

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation to produce a characteristic pattern of product ions. spectrabase.comyoutube.comresearchgate.net This fragmentation pattern acts as a fingerprint, helping to elucidate the structure of the parent molecule. For this compound, the primary fragmentation pathways are expected to occur at the bonds adjacent to the carbonyl group.

Predicted Key Fragmentation Pathways:

Alpha-Cleavage: The most common pathway would be cleavage of the C-C bonds next to the carbonyl group, leading to two primary acylium ions:

Loss of the C₆H₅ radical to form the [M-C₆H₅]⁺ ion: CF₃OC₆H₄CO⁺ (m/z 189) .

Loss of the CF₃OC₆H₄ radical to form the [M-C₆H₄OCF₃]⁺ ion: C₆H₅CO⁺ (m/z 105) . This is a very common and stable fragment for benzophenone (B1666685) derivatives.

Further Fragmentation: These primary fragments can undergo further decomposition.

The benzoyl cation (m/z 105) can lose carbon monoxide (CO) to form the phenyl cation C₆H₅⁺ (m/z 77) .

The 4-(trifluoromethoxy)benzoyl cation (m/z 189) could similarly lose CO to yield the CF₃OC₆H₄⁺ ion (m/z 161) .

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the most polar functional groups.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1650-1670 cm⁻¹ , characteristic of an aromatic ketone. researchgate.netbrainly.com The conjugation with both aromatic rings lowers the frequency compared to a simple aliphatic ketone.

C-O-C Stretch: The ether linkage will produce strong stretching vibrations, likely around 1250-1200 cm⁻¹ (asymmetric stretch) and 1050-1100 cm⁻¹ (symmetric stretch).

C-F Stretches: The trifluoromethoxy group will exhibit multiple, very strong absorption bands in the region of 1100-1300 cm⁻¹ . These are often the most intense peaks in the spectrum of a fluorinated compound.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would provide complementary information to the IR spectrum. The symmetric vibrations of the aromatic rings and the C=C bonds would be expected to show strong Raman signals.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity
Aromatic C-H Stretch 3030 - 3100 Medium-Weak
Carbonyl (C=O) Stretch 1650 - 1670 Strong
Aromatic C=C Stretch 1450 - 1600 Medium
Asymmetric C-F Stretch ~1280 Very Strong
Asymmetric C-O-C Stretch ~1250 Strong

UV-Visible Absorption Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. shu.ac.uk For organic molecules like this compound, the absorption of UV or visible light promotes outer electrons from their ground state to higher energy excited states. shu.ac.uk The specific wavelengths of light absorbed correspond to the energy differences between electronic orbitals.

In ketones such as benzophenones, the most relevant electronic transitions are typically the n → π* and π → π* transitions. shu.ac.uk The n → π* transition involves the promotion of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital. The π → π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. shu.ac.uk Generally, π → π* transitions are more intense than n → π* transitions. shu.ac.uk

The absorption spectrum of a molecule is influenced by the chromophores present, which are functional groups containing valence electrons with low excitation energy. shu.ac.uk In this compound, the benzophenone core acts as the primary chromophore. The trifluoromethoxy substituent can influence the electronic properties of the aromatic ring and, consequently, the energy of the molecular orbitals. This can lead to shifts in the absorption maxima (λmax) compared to unsubstituted benzophenone.

The polarity of the solvent can also affect the electronic transitions. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as the polar solvent stabilizes the non-bonding electrons in the ground state. uobabylon.edu.iq Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity because the excited state is often more polar than the ground state and is thus stabilized by the polar solvent. uobabylon.edu.iq

Table 1: Typical Electronic Transitions in Benzophenone Derivatives

Transition TypeDescriptionExpected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
n → πPromotion of a non-bonding electron to an anti-bonding π orbital.10 - 100
π → πPromotion of a bonding π electron to an anti-bonding π orbital.1,000 - 10,000
Data sourced from general principles of UV-Vis spectroscopy. shu.ac.uk

Time-Resolved Spectroscopy (e.g., Transient Absorption, Time-Correlated Single Photon Counting) for Kinetic Analysis

To understand the fate of the excited states formed upon light absorption, time-resolved spectroscopic techniques are employed. These methods allow for the observation and characterization of short-lived transient species, providing insights into the kinetics of photophysical and photochemical processes.

Transient Absorption Spectroscopy: This pump-probe technique utilizes a short laser pulse (the pump) to excite the sample and a second, delayed pulse (the probe) to measure the absorption of the transient species generated. By varying the delay time between the pump and probe pulses, the formation and decay of these intermediates can be monitored on timescales ranging from femtoseconds to milliseconds. nih.govhamamatsu.com

For benzophenone derivatives, transient absorption spectroscopy can be used to track the evolution of the initially formed singlet excited state (S₁), its intersystem crossing (ISC) to the triplet state (T₁), and the subsequent reactions of the triplet state. nih.gov The transient absorption spectrum of the triplet state of benzophenones is well-characterized and typically shows strong absorption in the visible region. researchgate.net The kinetics of the rise and decay of this triplet absorption provide rate constants for ISC and triplet state quenching or reaction.

Time-Correlated Single Photon Counting (TCSPC): TCSPC is a highly sensitive technique used to measure the lifetime of fluorescent species. edinst.com It measures the time delay between the excitation pulse and the detection of a single emitted photon. edinst.com By repeating this measurement many times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile of the sample. researchgate.net

While benzophenones are generally not strongly fluorescent due to efficient ISC, TCSPC can still be a valuable tool. For instance, it can be used to measure the lifetime of the short-lived singlet excited state, providing a direct measure of the rate of ISC. The fluorescence lifetime (τ) is inversely related to the sum of the rate constants of all deactivation pathways from the singlet excited state (fluorescence, internal conversion, and intersystem crossing).

Table 2: Kinetic Parameters Obtainable from Time-Resolved Spectroscopy

ParameterTechniqueDescription
Intersystem Crossing (ISC) RateTransient Absorption, TCSPCThe rate at which the molecule transitions from the singlet excited state to the triplet excited state.
Triplet State LifetimeTransient AbsorptionThe average time the molecule spends in the triplet excited state before decaying or reacting.
Rate of Reaction of IntermediatesTransient AbsorptionThe rate at which transient species, such as the triplet state or radicals, react with other molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov This makes it an invaluable tool for studying the photochemical reactions of benzophenones, which often proceed through radical intermediates.

Upon excitation, the triplet state of benzophenone can abstract a hydrogen atom from a suitable donor molecule, resulting in the formation of a ketyl radical and another radical species. EPR spectroscopy can be used to detect and characterize these radical intermediates. The g-value and hyperfine coupling constants obtained from the EPR spectrum provide information about the electronic structure and environment of the radical. nih.gov

In the context of this compound, EPR could be used to study the formation of the corresponding ketyl radical and to investigate how the trifluoromethoxy group influences the reactivity of the triplet state and the properties of the resulting radical.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice, the precise positions of the atoms within the unit cell can be determined. rutgers.edu This provides detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.com

For this compound, a single-crystal XRD analysis would reveal its exact molecular conformation in the solid state, including the torsion angle between the two phenyl rings. It would also elucidate the nature of the intermolecular interactions, such as π-π stacking or dipole-dipole interactions, which govern the crystal packing. researchgate.net This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Powder XRD (PXRD) is another application of this technique, used to identify crystalline phases and to assess the purity of a sample. libretexts.org The diffraction pattern of a polycrystalline powder is a unique "fingerprint" of the material. libretexts.org

Table 3: Structural Information from X-ray Diffraction

ParameterDescription
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the crystal.
Bond Lengths and AnglesThe precise distances between bonded atoms and the angles between adjacent bonds.
Torsion AnglesThe dihedral angles that describe the conformation of the molecule, such as the twist between the phenyl rings.
Intermolecular InteractionsThe types and distances of non-covalent interactions between molecules in the crystal.
Data sourced from general principles of X-ray diffraction. libretexts.orgmdpi.com

Future Directions and Emerging Research Avenues for 4 Trifluoromethoxy Benzophenone

Integration into Supramolecular Assemblies and Smart Materials

The development of functional materials through the self-assembly of molecular components into ordered supramolecular structures is a rapidly advancing field. Benzophenone (B1666685) derivatives are known to participate in such assemblies. uco.es Future research could focus on integrating 4-(Trifluoromethoxy)benzophenone into these systems. The trifluoromethoxy group, with its distinct steric and electronic profile, could direct novel self-assembly motifs through dipole-dipole interactions, halogen bonding (F···X), or by influencing the packing of the aromatic rings.

Smart materials, which respond to external stimuli, are another promising application. The photosensitive benzophenone core suggests that materials incorporating this compound could exhibit photoresponsive behaviors. ossila.com Research could explore the development of gels, liquid crystals, or polymers where UV irradiation triggers a change in structure or function, such as phase transitions, color changes, or controlled release of encapsulated molecules. The stability and lipophilicity imparted by the trifluoromethoxy group could enhance the performance and durability of these materials in various environments. ontosight.aiontosight.ai Supramolecular assembly provides a versatile strategy for constructing new functional agents. mdpi.com

Potential Supramolecular SystemStimulusPotential Application
Photoresponsive HydrogelUV LightControlled Drug Delivery
Liquid Crystalline PhaseTemperature/LightOptical Switches, Sensors
Self-Assembled MonolayersSurface InteractionModified Electrodes, Functional Coatings

Application in Sustainable Chemistry and Green Technologies

Sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of benzophenones in photocatalysis presents a key avenue for green technology research. ossila.com Future studies could investigate this compound as a photocatalyst for organic transformations. Its strong UV absorption and the electron-withdrawing trifluoromethoxy group could enhance its efficiency in promoting reactions like C-H functionalization or polymerization under mild, light-driven conditions, reducing the need for harsh reagents or high energy input.

Furthermore, research into making analytical procedures for compounds like benzophenones more sustainable is ongoing. uco.es One approach involves using supramolecular solvents (SUPRAS) for extraction, which minimizes the use of volatile organic solvents. uco.es Developing similar green analytical methods for this compound and its derivatives would align with the principles of sustainable chemistry by reducing the environmental impact of monitoring and quality control.

Exploration of Novel Photoreactive Systems and Mechanisms

The benzophenone moiety is a well-known photophore that, upon excitation with UV light (around 360 nm), can abstract hydrogen atoms from adjacent molecules, leading to crosslinking. tcichemicals.com The trifluoromethoxy group's influence on the photophysics and photochemistry of the benzophenone core is a rich area for future investigation. This substituent is known to be strongly electron-withdrawing, which can significantly alter the energy levels and reactivity of the excited triplet state responsible for hydrogen abstraction.

Research should be directed toward:

Mechanistic Studies: Elucidating how the OCF3 group modifies the excited-state lifetime, quantum yield, and reaction pathways compared to unsubstituted benzophenone.

Novel Crosslinkers: Designing new photo-crosslinkers based on the this compound scaffold for applications in chemical biology and materials science. tcichemicals.com The unique properties of the OCF3 group might offer advantages in terms of reaction kinetics or specificity.

Photopolymerization: Investigating its use as a photoinitiator for polymerization reactions. The efficiency and characteristics of the resulting polymers could be tailored by the electronic nature of the trifluoromethoxy substituent.

Development of Advanced Spectroscopic Probes and Characterization Methods

The sensitivity of a molecule's electronic transitions to its local environment (solvatochromism) can be exploited to create spectroscopic probes. Studies on other benzophenone derivatives, such as 4-hydroxy-benzophenone, have shown that their UV absorption spectra shift in response to solvent polarity and hydrogen bonding capabilities. nih.gov

Future research could explore the solvatochromic and fluorescent properties of this compound. The trifluoromethoxy group is expected to strongly influence the molecule's dipole moment and its interactions with the surrounding medium. This could make it a sensitive probe for characterizing microenvironments in, for example, polymer films, micelles, or biological membranes. Advanced spectroscopic techniques combined with computational models could be used to correlate spectral shifts with specific intermolecular interactions, providing a powerful tool for materials and biological analysis. nih.gov

Design of Next-Generation Fluorinated Functional Materials

Fluorinated compounds are critical in materials science due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. ontosight.aiontosight.ai The trifluoromethoxy group, in particular, is noted for its high lipophilicity and metabolic stability. nih.gov These attributes make this compound an attractive building block for new functional materials.

Emerging research could focus on synthesizing polymers, such as polyether ketones, incorporating the this compound unit. ossila.com The introduction of the OCF3 group could lead to materials with:

Enhanced solubility in organic solvents for easier processing.

Improved thermal and oxidative stability.

Tailored optical and electronic properties for applications in organic electronics. ossila.com

Low surface energy for creating hydrophobic or omniphobic coatings.

The combination of the photoreactive benzophenone core and the stable, property-modifying OCF3 group provides a dual functionality that is highly desirable for advanced materials design.

Property Conferred by OCF3 GroupPotential Material Application
High Lipophilicity & StabilityProcessable High-Performance Polymers ontosight.ainih.gov
Strong Electron-Withdrawing NatureComponents for Organic Electronics ossila.com
Low Surface EnergyWater-Repellent and Anti-Fouling Coatings

Mechanistic Studies of Interactions in Chemical Biology (excluding human data, dosage, safety)

In chemical biology, understanding the non-covalent interactions between small molecules and biological macromolecules is fundamental. epfl.ch While benzophenone itself is used as a photoaffinity label to identify protein binding partners, the influence of the trifluoromethoxy substituent on these interactions is not well understood.

Future mechanistic studies should investigate how the OCF3 group affects molecular recognition. The group's unique conformational preference, where the O–CF3 bond often lies perpendicular to the plane of the aryl ring, combined with its electronic properties, can lead to specific interactions within protein binding pockets. nih.gov Research using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling on model protein systems could reveal:

The role of the OCF3 group in binding affinity and selectivity.

The potential for fluorine-specific interactions (e.g., with backbone amides).

The mechanism by which the OCF3 group may alter the photoreactivity of the benzophenone core in a biological context.

These fundamental studies are crucial for the rational design of more effective and specific probes and modulators of protein function, leveraging the unique properties of the trifluoromethoxy group. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethoxy)benzophenone, and what critical parameters influence yield?

  • Methodology : A common approach involves Friedel-Crafts acylation using AlCl₃ as a catalyst. For example, reacting trifluoromethoxy-substituted aryl esters with benzoyl derivatives in dry nitrobenzene under reflux (80–90°C) for 45 minutes . Key parameters include:

  • Catalyst purity : Anhydrous AlCl₃ prevents side reactions.
  • Solvent choice : Nitrobenzene acts as both solvent and electron-deficient aromatic system.
  • Temperature control : Maintaining 80–90°C ensures efficient acylation without decomposition.
    Post-reaction, steam distillation removes nitrobenzene, and recrystallization (e.g., ethanol) purifies the product .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., ~57° for substituent orientation) .
  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethoxy group chemical shifts (δ ~ -55 to -60 ppm).
  • UV-Vis spectroscopy : Monitors π→π* and n→π* transitions; the trifluoromethoxy group red-shifts absorption due to electron-withdrawing effects.
  • Computational modeling : DFT calculations predict optimized geometries and electron density maps .

Q. What are the stability considerations and safe handling protocols for this compound in laboratory settings?

  • Stability : The compound is light-sensitive; store in amber vials at 2–8°C to prevent photodegradation .
  • Handling : Use PPE (gloves, goggles) due to irritant properties. Avoid inhalation; work in a fume hood. Waste disposal must comply with halogenated organic compound regulations .

Advanced Questions

Q. What mechanistic insights explain the photoreduction behavior of benzophenone derivatives like this compound?

  • Mechanism : The trifluoromethoxy group enhances electron deficiency at the carbonyl, facilitating photoinduced electron transfer (PET). For example:

  • Complexation with alkoxides : KO⁺tBu forms a potassium-bridged complex with the carbonyl, shifting absorption to visible light (365–400 nm). Irradiation triggers PET, generating ketyl radicals and tert-butoxyl radicals .
  • Selectivity : NaO⁺tBu fails to form such complexes due to weaker cation-π interactions, highlighting alkali metal ion specificity .
    • Experimental validation : Radical trapping with p-iodotoluene yields cross-coupled products (e.g., 4-methylbiphenyl, 74% yield), confirming PET .

Q. How can computational methods such as TDDFT be applied to predict the photochemical behavior of this compound?

  • Approach :

  • TDDFT simulations : Calculate electronic transitions (e.g., n→π* at ~365 nm) in the potassium-alkoxide complex .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox potentials. The trifluoromethoxy group lowers LUMO energy, increasing electron affinity.
  • Solvent effects : Include DMF or benzene in simulations to model reaction environments .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • SAR design :

  • Substituent variation : Introduce electron-donating (e.g., -OH) or bulky groups (e.g., cyclohexyl) to modulate bioactivity. For example, anti-fungal activity correlates with para-substituted electron-withdrawing groups .
  • Pharmacophore modeling : Use derivatives like 3-hydroxy-5-(4-trifluoromethylphenyl)-cyclohex-2-enone to map binding interactions with target enzymes (e.g., HIV-1 reverse transcriptase) .
    • Experimental validation :
  • Crystallography : Compare hydrogen-bonding patterns (e.g., O–H⋯O in crystal packing) to bioavailability .
  • In vitro assays : Test inhibition of inflammatory mediators (e.g., COX-2) to quantify potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.